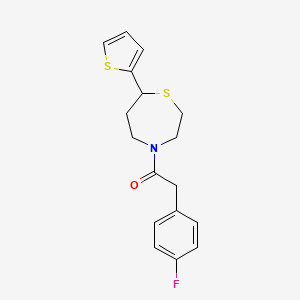
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FTT and is a thiazepanone derivative that has been found to exhibit various biological activities.
作用機序
The mechanism of action of FTT is not fully understood. However, one study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited anti-cancer activity by inhibiting the activity of the protein kinase CK2. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
FTT has been found to exhibit various biochemical and physiological effects. One study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
実験室実験の利点と制限
FTT has several advantages for use in lab experiments. It is a potent compound that exhibits various biological activities, making it a potential candidate for drug development. However, there are also limitations to using FTT in lab experiments. The synthesis of FTT is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of FTT is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on FTT. One area of research could focus on further elucidating the mechanism of action of FTT. Another area of research could focus on developing derivatives of FTT with improved biological activity and pharmacokinetic properties. Additionally, research could focus on the potential applications of FTT in other areas, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of FTT is a complex process that involves several steps. One study published in the Journal of Organic Chemistry (2014) reported the synthesis of FTT using a multi-step process that involved the reaction of various reagents and solvents. The synthesis process involved the use of thiophene-2-carboxylic acid, which was converted to the corresponding acid chloride using thionyl chloride. The acid chloride was then reacted with 4-fluoroaniline to form an amide intermediate, which was further reacted with 1,4-thiazepan-4-amine to form the final product, FTT.
科学的研究の応用
FTT has been found to exhibit various biological activities, making it a potential candidate for scientific research. One study published in the Journal of Medicinal Chemistry (2016) reported that FTT exhibited potent anti-cancer activity against various cancer cell lines. Another study published in the Journal of Neurochemistry (2017) reported that FTT exhibited neuroprotective effects against oxidative stress-induced cell death in neuronal cells.
特性
IUPAC Name |
2-(4-fluorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS2/c18-14-5-3-13(4-6-14)12-17(20)19-8-7-16(22-11-9-19)15-2-1-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHYWLUXNYURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)
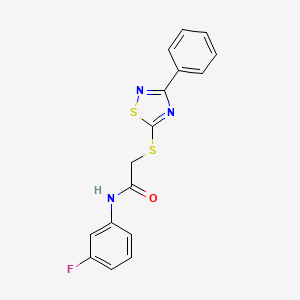
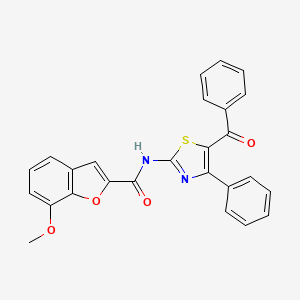
![2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride](/img/structure/B2461257.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2461259.png)
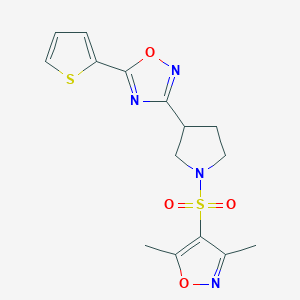
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2461261.png)

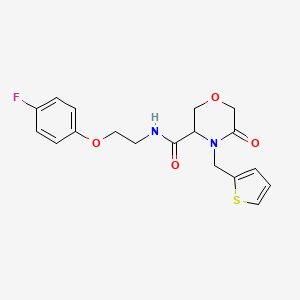

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461266.png)
![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2461267.png)
![N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2461272.png)
